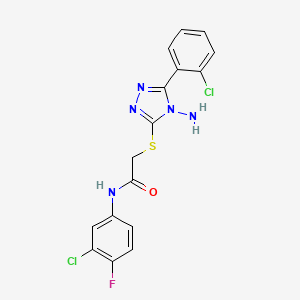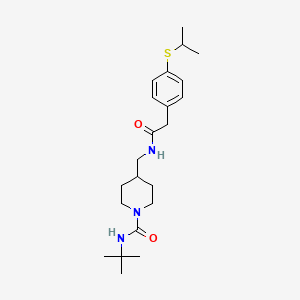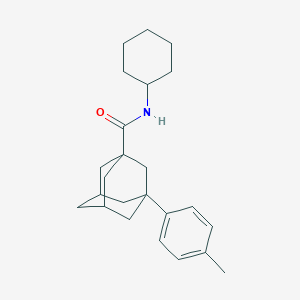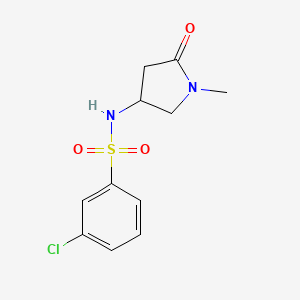
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, which is further connected to a pyrrolidinone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The pyrrolidinone moiety can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized pyrrolidinone derivatives.
科学的研究の応用
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Biological Studies: It serves as a probe to study enzyme inhibition and protein interactions.
Chemical Synthesis: It is utilized in the synthesis of more complex organic molecules for various applications.
作用機序
The mechanism of action of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The pyrrolidinone moiety may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-chloro-N-(1-methyl-2-oxopyrrolidin-3-yl)benzene-1-sulfonamide
- 3-chloro-N-(1-methyl-5-oxopyrrolidin-2-yl)benzene-1-sulfonamide
- 3-chloro-N-(1-methyl-5-oxopyrrolidin-4-yl)benzene-1-sulfonamide
Uniqueness
The unique structural features of 3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide, such as the specific positioning of the chloro and sulfonamide groups, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-14-7-9(6-11(14)15)13-18(16,17)10-4-2-3-8(12)5-10/h2-5,9,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYLOSLTGKJDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
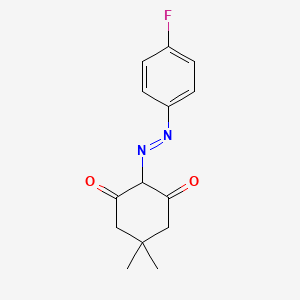
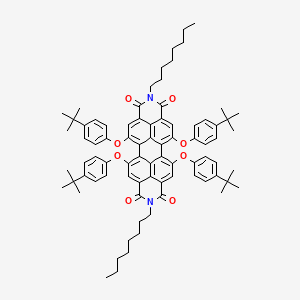
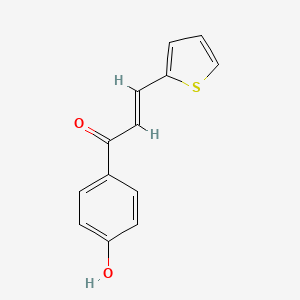
![2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2787353.png)
![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2787354.png)
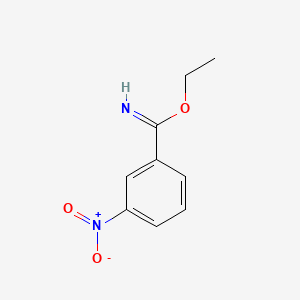
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2787356.png)
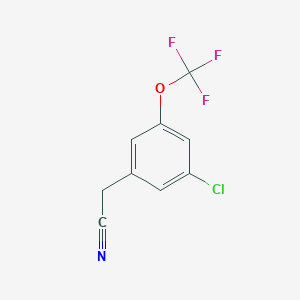
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2787359.png)
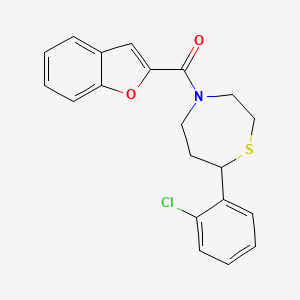
![1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2787363.png)
